molecular formula C6H5N5S B12930777 7H-purine-6-carbothioamide CAS No. 40769-67-3

7H-purine-6-carbothioamide

Cat. No.: B12930777
CAS No.: 40769-67-3
M. Wt: 179.21 g/mol
InChI Key: FWIPENNQZPWMFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7H-Purine-6-carbothioamide is a purine derivative designed for advanced biochemical and oncology research. Purines are fundamental heterocyclic aromatic compounds that serve as core structures for nucleobases in DNA and RNA (adenine and guanine) and are essential in cellular metabolism and energy transfer (e.g., ATP) . Purine analogues are a significant class of compounds with a broad spectrum of pharmacological activities, extensively investigated for their potential as anticancer and antiviral agents . The structural motif of substituting the 6-position of the purine ring is a common and successful strategy in medicinal chemistry to develop potent compounds. For instance, 6-chloro and 6-thiol substitutions have led to agents with notable antiproliferative activity against various cancer cell lines, including non-small cell lung cancer (NSCLC) . These compounds often exert their effects by inhibiting cell proliferation, inducing apoptosis (programmed cell death), and preventing colony formation and migration of cancer cells . The specific carbothioamide (-C(=S)NH2) functional group at the 6-position is a key feature that may influence the molecule's interactions with enzymatic targets and its overall physicochemical properties, making it a valuable scaffold for structure-activity relationship (SAR) studies . Researchers can utilize this compound to explore its mechanism of action, its potential as an enzyme inhibitor, and its cytotoxic or antioxidant properties in various experimental models . This product is intended for research applications only and is not approved for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40769-67-3

Molecular Formula

C6H5N5S

Molecular Weight

179.21 g/mol

IUPAC Name

7H-purine-6-carbothioamide

InChI

InChI=1S/C6H5N5S/c7-5(12)3-4-6(10-1-8-3)11-2-9-4/h1-2H,(H2,7,12)(H,8,9,10,11)

InChI Key

FWIPENNQZPWMFI-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NC=NC(=C2N1)C(=S)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 7H-Purine-6-carbothioamide Scaffolds

The synthesis of the this compound scaffold can be achieved through several strategic routes, typically involving the initial construction of the purine (B94841) ring system followed by the introduction or modification of the C6 substituent.

A common approach begins with the synthesis of a 6-substituted purine precursor, such as 6-chloropurine (B14466) or 6-cyanopurine (B1214740). 6-Chloropurine is a versatile and commercially available starting material for various purine transformations. tandfonline.com It can be converted to 6-cyanopurine, a key intermediate, through nucleophilic substitution. A facile method for this conversion involves reacting a protected 6-chloropurine with tetraethylammonium (B1195904) cyanide in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO), followed by deprotection. researchgate.net

Once 6-cyanopurine is obtained, it serves as a precursor for the carbothioamide group. The cyano group can be converted into a thioamide. Alternatively, the cyano group can first be hydrolyzed to a carboxamide (7H-purine-6-carboxamide), which is then subjected to a thionation reaction.

The most prevalent method for converting amides to thioamides is the use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). rsc.orgnih.govnih.gov This reagent is effective for the thionation of a wide range of carbonyl compounds, including amides, and the reaction is generally faster for amides compared to esters. rsc.orgnih.gov The reaction involves heating the purine-6-carboxamide with Lawesson's reagent in an appropriate solvent like toluene. researchgate.net

Table 1: Illustrative Synthesis of 6-Cyanopurine from 6-Chloropurine

Starting MaterialReagents and ConditionsProductYieldReference
6-Chloro-9-(tetrahydropyran-2-yl)purine(C2H5)4NCN, DABCO, CH3CN, reflux6-Cyano-9-(tetrahydropyran-2-yl)purine81% researchgate.net
6-ChloropurineKCN, Bu4NCN6-CyanopurineN/A mdpi.com
IodopyrimidinesPd-catalyzed cross-coupling, Zn(CN)2PyrimidinecarbonitrilesGood researchgate.net

Another fundamental strategy for building the purine scaffold itself involves the cyclization of substituted imidazole (B134444) or pyrimidine (B1678525) precursors. For instance, heating 4,5-diaminopyrimidines with formic acid is a classic method known as the Traube purine synthesis. nih.gov Similarly, synthesis from diaminomaleonitrile (B72808) (DAMN) can yield purine-6-carboxamide derivatives, which can then be converted to the target carbothioamide. rsc.org

Advanced Synthetic Routes for this compound Derivatives

Reactions Involving the Carbothioamide Functional Group

The carbothioamide functional group is a versatile handle for further derivatization. The sulfur atom is nucleophilic and can readily react with electrophiles. A primary reaction is S-alkylation, where treatment with an alkyl halide in the presence of a base would yield a 6-(S-alkyl-iminomethyl)purine derivative. This reactivity is analogous to the S-alkylation of related 6-mercaptopurine (B1684380) compounds. rsc.org

The carbothioamide group can also participate in cyclization reactions to form fused heterocyclic systems. For example, reaction with α-haloketones could lead to the formation of purine-thiazole hybrid structures.

Purine Ring Modifications and Functionalization at Key Positions

The purine ring itself offers several sites for functionalization, primarily the nitrogen atoms and the C2 and C8 positions.

N-Alkylation: The alkylation of the purine ring typically results in a mixture of N7 and N9 isomers, with the N9 isomer often being the major product under thermodynamic control. tandfonline.com However, regioselective methods have been developed. Direct N7-alkylation of 6-substituted purines can be achieved under kinetic control using N-trimethylsilylated purines and a catalyst like SnCl₄. tandfonline.com Microwave-assisted alkylation using bases such as tetrabutylammonium (B224687) hydroxide (B78521) has also been shown to improve yields and regioselectivity for N9-alkylation. tandfonline.com

Table 2: Conditions for N-Alkylation of 6-Chloropurine

Alkylating AgentBase/CatalystSolventConditionsMajor ProductReference
tert-Butyl bromideBSA, SnCl4DCErt, 19 h7-(tert-Butyl)-6-chloropurine tandfonline.com
Cyclopentyl bromide(Bu)4NOHN/AMicrowave, 60°C, 30 min9-Cyclopentyl-6-chloropurine tandfonline.com
Methyl iodide(Bu)4NOHN/AMicrowave, 60°C, 30 min9-Methyl-6-chloropurine tandfonline.com

C-H Functionalization: Direct C-H functionalization offers an efficient way to modify the purine core. A method for the regioselective C-H cyanation of purines has been developed, which typically occurs at the electron-rich C8 position. mdpi.com This provides a route to 8-cyanopurine derivatives, which can be further manipulated. mdpi.com

Formation of Hybrid Scaffolds Incorporating Purine-6-carbothioamide Moieties

The synthesis of hybrid molecules, which combine two or more pharmacophores, is a prominent strategy in drug discovery. nih.gov Purine hybrids incorporating moieties like piperazine (B1678402), triazole, and thiazole (B1198619) have been extensively studied. rsc.orgnih.govnih.govresearchgate.netnih.gov

A general strategy to synthesize a purine-6-carbothioamide hybrid would involve first constructing the hybrid scaffold using a versatile purine precursor, followed by the late-stage introduction of the carbothioamide group. For example:

Purine-Piperazine Hybrids: 2,6-Dichloropurine can be reacted with a substituted piperazine, often selectively at the C6 position, followed by conversion of the remaining C2-chloro group if desired. rsc.org The C6-piperazine purine could then be subjected to a sequence of cyanation, hydrolysis to the amide, and thionation to install the 6-carbothioamide group.

Purine-Triazole Hybrids: These are commonly synthesized using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". researchgate.netnih.gov A purine bearing an alkyne or azide (B81097) functional group is reacted with a corresponding azide- or alkyne-functionalized molecule. For a 6-carbothioamide derivative, one could start with a 6-chloropurine bearing an alkyne at the N9 position, perform the click reaction, and then convert the 6-chloro group to the target thioamide.

Purine-Thiazole Hybrids: Thiazole rings can be constructed onto the purine scaffold. For instance, reacting a purine derivative containing a thiourea (B124793) or thioamide group with an α-halocarbonyl compound is a standard method for thiazole synthesis (Hantzsch synthesis). acs.org This suggests that this compound itself could be a direct precursor for certain purine-thiazole hybrids. nih.gov

Chemical Reactivity and Derivatization Strategies for Enhanced Biological Activity

Nucleophilic Substitution Reactions on the Purine Core

Nucleophilic aromatic substitution (SNAr) is a cornerstone of purine chemistry, particularly for derivatives bearing a halogen at the C2, C6, or C8 positions. The C6 position is highly susceptible to nucleophilic attack, making 6-halopurines valuable intermediates. rsc.orgnih.gov

The chlorine atom of 6-chloropurine can be displaced by a wide variety of nucleophiles, including:

N-Nucleophiles: Amines, anilines, and heterocycles like piperazine react readily, often in the presence of a base or under thermal or microwave conditions, to form 6-aminopurine derivatives. rsc.orgnih.gov

O-Nucleophiles: Alkoxides lead to the formation of 6-alkoxypurines. nih.gov

S-Nucleophiles: Thiols can be used to introduce thioether linkages.

C-Nucleophiles: Cyanide ions (e.g., KCN, Zn(CN)₂) are used to produce 6-cyanopurines, which are versatile intermediates for carboxamides, carboxylic acids, and the target carbothioamides. researchgate.netmdpi.com

This reactivity is crucial for the synthesis of this compound, as the key step often involves the displacement of a C6-halogen with a cyanide group as a precursor to the final functional group. researchgate.net

An exploration of the synthetic routes and chemical reactivity of purine analogs is a cornerstone of medicinal chemistry and drug discovery. The 7H-purine scaffold, in particular, serves as a versatile template for the development of novel therapeutic agents. This article focuses specifically on the chemical transformations of this compound, a derivative that holds significant potential as a synthon for a variety of complex heterocyclic structures. The inherent reactivity of the carbothioamide group allows for a range of chemical modifications, including condensation, interconversion, and cyclization reactions, which are critical for the synthesis of new chemical entities.

2 Condensation Reactions for Novel Structures

The carbothioamide functional group (-CSNH₂) is a versatile reactant in condensation chemistry, primarily due to the nucleophilicity of its sulfur atom. This reactivity allows for the construction of novel, larger molecular architectures by forming new carbon-sulfur and carbon-nitrogen bonds. A prominent example of such a transformation is the Hantzsch thiazole synthesis, a classic and widely utilized method for constructing a thiazole ring. nih.govresearchgate.net This reaction involves the condensation of a thioamide with an α-halocarbonyl compound, such as an α-haloketone. nih.govyoutube.com

In the context of this compound, the sulfur atom can act as a nucleophile, attacking the electrophilic carbon of the α-haloketone in an Sₙ2 reaction. youtube.com This initial step forms a key intermediate which, following an intramolecular condensation between the nitrogen of the thioamide and the carbonyl group, and subsequent dehydration, yields a 2,4-disubstituted thiazole appended to the purine C6 position. nih.govyoutube.com The resulting purinyl-thiazole hybrids are of significant interest in medicinal chemistry as they combine two biologically relevant heterocyclic motifs. The reaction is typically facilitated by heating the reactants in a suitable solvent, such as ethanol. researchgate.net

Table 1: Representative Condensation Reaction of this compound

Reactant 1Reactant 2 (α-Haloketone)ConditionsProduct Type
This compound2-BromoacetophenoneEthanol, Reflux6-(4-Phenylthiazol-2-yl)-7H-purine
This compound3-Bromobutan-2-oneMethanol, Heat6-(4,5-Dimethylthiazol-2-yl)-7H-purine
This compoundEthyl 2-chloroacetoacetateRoom Temperature Ionic LiquidEthyl 2-(7H-purin-6-yl)-4-methylthiazole-5-carboxylate

3 Thiol Formation and Interconversion from the Carbothioamide Group

The carbothioamide group can be converted into a thiol (or mercapto) group (-SH) through hydrolysis. This transformation is fundamental in purine chemistry, as it provides a direct synthetic route to 7H-purine-6-thiol, a compound more commonly known by its tautomeric form, 6-mercaptopurine. nih.gov 6-Mercaptopurine is a crucial antimetabolite drug used in the treatment of leukemia and autoimmune diseases. nih.govnih.gov

The conversion process typically involves the hydrolysis of the thioamide under either acidic or basic conditions. The reaction proceeds via nucleophilic attack of water or a hydroxide ion on the thiocarbonyl carbon, leading to the eventual elimination of ammonia (B1221849) and formation of the thiol. Another established method for converting alkyl halides to thiols, which can be conceptually applied here, involves the use of thiourea to form a stable isothiouronium salt, which is then hydrolyzed to yield the thiol. wikipedia.org This pathway underscores the role of thio-functionalized reagents in the synthesis of mercapto-derivatives. The direct hydrolysis of this compound represents a key step in the synthesis of this therapeutically important purine analog.

Table 2: Interconversion of Carbothioamide to Thiol

Starting MaterialReagents/ConditionsProduct
This compoundH₃O⁺, Heat7H-Purine-6-thiol (6-Mercaptopurine)
This compoundNaOH, H₂O, Heat7H-Purine-6-thiol (6-Mercaptopurine)

4 Cyclization Reactions Leading to Fused Heterocyclic Systems

The strategic placement of the carbothioamide group at the C6 position of the purine ring makes this compound an excellent precursor for the synthesis of fused heterocyclic systems. In these reactions, the thioamide group acts as a binucleophilic synthon, providing both a nitrogen and a sulfur atom to form a new ring fused to the pyrimidine portion of the purine core.

One major application is the synthesis of thiazolo[5,4-d]pyrimidines, which are purine isosteres of significant biological interest. nih.govresearchgate.net Research has demonstrated that reacting a purine precursor featuring adjacent amino and thioamide functionalities with reagents like aldehydes can lead to the formation of a fused thiazole ring. rsc.orgrsc.org For instance, condensation of this compound with an aldehyde in the presence of an oxidizing agent or catalyst like iodine can initiate a cyclization cascade, yielding a thiazolo[5,4-d]pyrimidine (B3050601) derivative. rsc.org

Another important class of fused heterocycles accessible from thioamides are 1,3,4-thiadiazoles. The synthesis of 2-substituted-1,3,4-thiadiazoles can be achieved by reacting a thioamide or a derived thiosemicarbazide (B42300) with various cyclizing agents, such as carboxylic acids or their derivatives, in the presence of a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride. nih.govjocpr.com Reacting this compound with a reagent like triethyl orthoformate would introduce a one-carbon unit, which, after cyclization and elimination, would form a purinyl-substituted 1,3,4-thiadiazole. These cyclization strategies provide powerful tools for expanding the chemical diversity of the purine family, leading to novel polycyclic aromatic systems. thieme-connect.dersc.org

Table 3: Cyclization Reactions for Fused Heterocyclic Systems

Starting MaterialReagent(s)ConditionsFused Product System
This compoundAryl Aldehyde, IodineDMF, HeatThiazolo[5,4-d]pyrimidine
This compoundTriethyl OrthoformatePyridine, Reflux6-(1,3,4-Thiadiazol-2-yl)-7H-purine
This compoundPhenacyl BromideEthanol, Reflux6-(4-Phenylthiazol-2-yl)-7H-purine

Biological Activities and Molecular Mechanisms of 7h Purine 6 Carbothioamide Analogs

Anticancer and Antiproliferative Activities of 7H-Purine-6-carbothioamide Derivatives

The purine (B94841) ring system is a fundamental component of nucleic acids, making its analogs potent agents for interfering with cellular processes, including rampant proliferation, a hallmark of cancer. nih.gov

In Vitro Cytotoxicity Studies against Human Cancer Cell Lines

A significant body of research has demonstrated the cytotoxic effects of 7H-purine derivatives against a variety of human cancer cell lines. For instance, a series of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine-8-carboxamide derivatives, which feature a carboxamide group structurally related to the carbothioamide moiety, were evaluated for their antiproliferative activities. nih.gov One compound from this series, bearing a terminal piperazine (B1678402) appendage, exhibited potent activity against the A549 human lung cancer cell line with a half-maximal inhibitory concentration (IC50) value of 2.80 μM. nih.gov

Similarly, 6,7-disubstituted 7H-purine analogs have shown promise. One such derivative, designed as a potential dual tyrosine kinase inhibitor, displayed significant cytotoxicity against BT-474 and SKBR3 breast cancer cells, with IC50 values of 2.26 ± 0.37 µM and 2.17 ± 0.45 µM, respectively. indexcopernicus.com Furthermore, a series of 6,9-disubstituted purine analogs demonstrated broad cytotoxic activities against Huh7 liver, HCT116 colon, and MCF7 breast carcinoma cell lines, with some compounds showing IC50 values in the nanomolar range. nih.gov

Another study on novel 6,8,9-trisubstituted purine analogs revealed potent anticancer activities against a panel of liver cancer cell lines, including Huh7, FOCUS, SNU475, SNU182, HepG2, and Hep3B, with IC50 values ranging from 2.9 to 9.3 μM for the most active compound. nih.gov These findings underscore the potential of the 7H-purine scaffold in developing effective cytotoxic agents.

Table 1: In Vitro Cytotoxicity of 7H-Purine Analogs against Human Cancer Cell Lines

Compound/AnalogCancer Cell LineIC50 (µM)Reference
6-chloro-2-(propylthio)-8,9-dihydro-7H-purine-8-carboxamide derivativeA549 (Lung)2.80 nih.gov
6,7-disubstituted 7H-purine analogBT-474 (Breast)2.26 ± 0.37 indexcopernicus.com
6,7-disubstituted 7H-purine analogSKBR3 (Breast)2.17 ± 0.45 indexcopernicus.com
6,9-disubstituted purine analog (Compound 12)Huh7 (Liver)0.08 nih.gov
6,9-disubstituted purine analog (Compound 22)Huh7 (Liver)0.13 nih.gov
6,8,9-trisubstituted purine analog (Compound 19)Liver Cancer Panel2.9 - 9.3 nih.gov

Mechanisms of Cancer Cell Death: Apoptosis Induction and Cell Cycle Modulation

The anticancer activity of 7H-purine analogs is often mediated through the induction of apoptosis (programmed cell death) and modulation of the cell cycle. The previously mentioned 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine-8-carboxamide derivative was found to induce apoptosis in A549 cells, potentially through the intrinsic pathway. nih.gov This is a common mechanism for purine-based anticancer drugs, which can mimic natural purines and interfere with DNA synthesis and repair, ultimately triggering apoptosis. nih.gov

Furthermore, a 6,7-disubstituted 7H-purine analog was shown to cause a significant arrest of the cell cycle in the G2/M phase in SKBR3 breast cancer cells. indexcopernicus.com This was accompanied by a potential induction of apoptosis in 79% of the cells, an effect comparable to the established drug lapatinib. indexcopernicus.com Cell cycle arrest at the G2/M checkpoint prevents cells from entering mitosis, thereby halting their proliferation. Similarly, other purine derivatives have been shown to elicit cell cycle arrest in the G2/M phase, particularly in cells with a compromised p53 tumor suppressor gene. nih.gov

Studies on N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamide derivatives also suggest that these compounds exert their antiproliferative effects through mechanisms that include the inhibition of angiogenesis, the formation of new blood vessels that tumors need to grow. nih.gov

Evaluation of Selectivity in Cancer Versus Normal Cell Lines

A crucial aspect of cancer chemotherapy is the selective targeting of cancer cells while minimizing damage to healthy cells. Research into 7H-purine analogs has shown promising results in this regard. The potent 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine-8-carboxamide derivative demonstrated good selectivity, with an IC50 value of 303.03 μM against the normal human gastric epithelial cell line GES-1, compared to its 2.80 μM activity against A549 cancer cells. nih.gov This indicates a more than 100-fold selectivity for the cancer cell line.

Similarly, studies on other purine derivatives have highlighted their selective cytotoxic effects. researchgate.net For example, certain 6,9-disubstituted purine analogs showed low toxicity on non-neoplastic HEK293 cells while being highly effective against pancreatic cancer cell lines. nih.gov The ability to design compounds with high selectivity is a key focus in the development of new purine-based anticancer agents. researchgate.net

Enzymatic Inhibition Profiles

The biological effects of this compound analogs are also attributed to their ability to inhibit specific enzymes that play critical roles in cell growth and survival.

Inhibition of Enzymes Involved in Nucleotide Metabolism

Purine analogs, due to their structural similarity to natural purines, can act as inhibitors of enzymes involved in nucleotide metabolism. nih.gov For instance, 6-mercaptopurine (B1684380), a well-known purine analog, is known to be a competitive inhibitor of guanine (B1146940) phosphoribosyltransferase and hypoxanthine (B114508) phosphoribosyltransferase. nih.gov These enzymes are crucial for the purine salvage pathway, which allows cells to recycle purine bases. By inhibiting these enzymes, purine analogs can disrupt DNA and RNA synthesis, leading to cell death. While specific studies on this compound are not available, it is plausible that it and its derivatives could exhibit similar inhibitory activities on enzymes of the purine metabolic pathways.

Kinase Inhibition Potency (e.g., Cyclin-Dependent Kinases, Src, EGFR, BRAF)

Protein kinases are a major class of enzymes that are often dysregulated in cancer, making them attractive targets for drug development. nih.gov Several 7H-purine derivatives have been identified as potent kinase inhibitors.

A notable example is a 6,7-disubstituted 7H-purine analog that was designed as a dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). indexcopernicus.com This compound exhibited potent inhibitory activity against both kinases, with IC50 values of 0.021 ± 0.007 µM for EGFR and 0.019 ± 0.009 µM for HER2, comparable to the known inhibitor lapatinib. indexcopernicus.com

Furthermore, N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamide derivatives have been identified as inhibitors of Akt1 and Abl tyrosine kinase, with one compound showing IC50 values of 1.73 μM and 1.53 μM, respectively. nih.gov The purine scaffold is a well-established framework for the development of inhibitors for a variety of kinases, including cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.gov The thiopurine analog, 6-thioguanine (B1684491), has also been shown to be a relatively specific inhibitor of protein kinase N. nih.gov

Table 2: Kinase Inhibition Profile of 7H-Purine Analogs

Compound/AnalogTarget KinaseIC50 (µM)Reference
6,7-disubstituted 7H-purine analogEGFR0.021 ± 0.007 indexcopernicus.com
6,7-disubstituted 7H-purine analogHER20.019 ± 0.009 indexcopernicus.com
N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamide derivativeAkt11.73 nih.gov
N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamide derivativeAbl tyrosine kinase1.53 nih.gov
6-thioguanineProtein Kinase NApparent Ki = 6 nih.gov

Nucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibition

Nucleoside triphosphate diphosphohydrolases (NTPDases) are enzymes responsible for the hydrolysis of extracellular nucleoside triphosphates and diphosphates, playing a crucial role in regulating purinergic signaling. The inhibition of these enzymes is a target for therapeutic intervention in conditions like stroke and cancer.

The development of selective NTPDase inhibitors has been a focus of research. While specific studies on this compound analogs are limited, the general class of purine analogs has shown potential. For instance, modified ATP analogs such as N6-diethyl-β,γ-dibromomethylene-ATP (ARL 67156) and the ATP derivative 8-thiobutyladenosine 5′-triphosphate (8-Bu-S-ATP) have been identified as inhibitors of NTPDases. youtube.com These molecules act as substrate analogs, competing with natural nucleotides like ATP for the enzyme's active site. Their modified structures, however, prevent them from being effectively hydrolyzed, leading to enzyme inhibition. youtube.com This suggests that the purine core is a viable scaffold for designing NTPDase inhibitors, although further investigation into thioamide-containing purine derivatives is warranted.

15-Lipoxygenase (15-LOX) Inhibition

15-Lipoxygenase (15-LOX) is an enzyme implicated in the pathogenesis of conditions like atherosclerosis through its role in the oxidation of low-density lipoproteins (LDL). nih.gov Inhibition of 15-LOX is therefore a promising therapeutic strategy.

Studies on 6-substituted purines have revealed their potential as 15-LOX inhibitors. The structural features of these analogs are critical for their inhibitory activity. A key finding is the importance of a "spacer" that separates the purine ring from a phenyl ring in the substituent at the 6-position. nih.gov

Effective Spacers: Rigid spacers such as trans-styryl, phenylethynyl, and trans-cyclopropyl rings between the purine and phenyl moieties result in compounds with inhibitory activity comparable to the well-known 15-LOX inhibitor, quercetin. nih.gov

Ineffective Spacers: In contrast, the absence of a spacer or the presence of flexible one or two sp3-carbon spacers leads to compounds that are essentially inactive. nih.gov

Furthermore, substitutions at other positions on the purine ring, such as at N-7, N-9, the 2-position, or the 8-position, are generally well-tolerated without significantly diminishing the inhibitory activity. nih.gov

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. nih.govwipo.int Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative disorders such as Parkinson's disease. researchgate.net

Certain purine analogs have been identified as potent inhibitors of MAO, particularly MAO-B. For example, a series of (E)-8-styrylxanthinyl derivatives, which are analogs of the purine xanthine (B1682287), have demonstrated significant MAO-B inhibitory properties, with Ki values in the low micromolar to nanomolar range. One such compound, (E)-1,3-diethyl-8-(3,4-dimethoxystyryl)-7-methylxanthine (KW-6002), is a potent adenosine (B11128) A2A antagonist that also acts as a MAO-B inhibitor. The ability of these compounds to inhibit MAO-B may contribute to their neuroprotective effects observed in models of Parkinson's disease. This dual-target activity presents an opportunity for the design of novel therapeutics with enhanced efficacy.

Cathepsin Inhibition

Cathepsins are a class of proteases that play roles in various physiological and pathological processes. Selective inhibition of specific cathepsins is a target for various diseases. For instance, cathepsin S is involved in immune responses.

Research has led to the identification of purine-based structures as selective inhibitors of cathepsin S. Starting from a pyrimidine-based compound that inhibited both cathepsin K and S, a novel 2-phenyl-9H-purine-6-carbonitrile scaffold was developed. wipo.int This scaffold provided potent and, importantly, selective inhibitors of cathepsin S. The nitrile group in the 6-position of the purine ring is a key feature of these inhibitors, highlighting the potential of modifying this position to achieve desired biological activity and selectivity. wipo.int

Antimicrobial Activities

The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Purine analogs, due to their ability to interfere with essential metabolic pathways, are a promising class of compounds in this regard.

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, presents a significant global health challenge, exacerbated by the emergence of drug-resistant strains. Purine analogs, including 6-oxo and 6-thio purine derivatives, have shown moderate to good inhibitory activity against Mtb.

Structure-activity relationship studies have provided insights into the features that enhance antimycobacterial efficacy. For instance, N9-substitution on the purine ring appears to enhance activity. Additionally, modifications to the five-membered ring of the purine scaffold have yielded potent inhibitors. While 9-deaza analogs were found to be weak inhibitors, 8-aza-, 7-deaza-, and 8-aza-7-deazapurine analogs displayed excellent antimycobacterial activities, with some being substantially more potent than the parent purine. However, a 7-deazapurine analog of a particular purine lead compound resulted in a complete loss of activity, indicating that the effects of such modifications can be highly context-dependent.

Several purine analogs have demonstrated significant activity against M. tuberculosis H37Rv and other mycobacterial species.

Compound TypeSpecific Analog ExampleTarget OrganismActivity (MIC)Reference
9-Sulfonylated-6-mercapto purineNot specifiedM. tuberculosis H37Rv, M. avium, Drug-resistant Mtb strainsExcellent MIC values
9-Benzyl-2-chloro-6-(2-furyl)purineCompound 2M. tuberculosis0.78 µg/mL
8-Aza-7-deazapurine analog1-(4′-hydroxy-2′-cyclopenten-1′-yl)-4-(4-benzyloxypyrimidin-5-yl)pyrazole (6)M. tuberculosis20 µg/mL (MIC99)
8-Aza-7-deazapurine analog4-(4-aminopyridin-3-yl)-1H-pyrazol (10)M. tuberculosis40 µg/mL (MIC99)
8-Aza-7-deazapurine analog1-(2′,3′,4′-trihydroxycyclopent-1′-yl)-4-(pyrimidin-4(3H)-on-5-yl)pyrazole (9)M. smegmatis mc2 15513 µg/mL (MIC99)
8-Aza-7-deazapurine analog1-(β-D-ribofuranosyl)-4-(2-aminopyridin-3-yl)pyrazole (19)M. smegmatis mc2 15550 µg/mL (MIC99)

Antifungal Potential

Recent research has highlighted the promise of purine analogs in developing new antifungal agents, particularly for treating infections caused by the opportunistic pathogen Cryptococcus neoformans. A notable example is the purine analog DT-23, a derivative of N2-(m-trifluorobenzylamino)-N6-(p-nitrobenzylamino)purine (TNP). nih.gov This compound has demonstrated potent inhibitory effects against key fungal enzymes. nih.gov

DT-23 targets the inositol (B14025) polyphosphate kinase (IPK) pathway, which is crucial for fungal virulence. nih.gov Specifically, it inhibits both inositol 1,4,5-trisphosphate 3-kinase (IP3-4K), also known as Arg1, and inositol hexakisphosphate kinase (IP6K), also known as Kcs1, in C. neoformans. nih.gov The inhibition of these enzymes leads to a significant reduction in the production of inositol pyrophosphate (IP7), a critical signaling molecule for fungal pathogenesis. nih.gov

In vitro studies have shown that DT-23 effectively inhibits the growth of C. neoformans and can act synergistically with existing antifungal drugs like Amphotericin B, potentially reducing the toxicity associated with current treatments. nih.gov

Table 1: In Vitro Activity of Purine Analog DT-23 against Cryptococcus neoformans

Compound Target Enzyme IC₅₀ (μM) Fungal Growth Inhibition (MIC₅₀) Synergism with Amphotericin B
DT-23 CnArg1 (IP3-4K) 0.6 15 µg/mL Yes (at 1.5 µg/mL)
CnKcs1 (IP6K) 0.68

Data sourced from studies on the antifungal activity of purine analogs. nih.gov

Antiviral Activities (e.g., Anti-Influenza A, Anti-HIV-1, hSTING Activation)

Anti-Influenza A

The structural versatility of purine analogs has been exploited to develop inhibitors of the influenza A virus. A series of 6-methyl-7-substituted-7-deaza purine nucleoside analogs have been synthesized and evaluated for their antiviral properties against H1N1 and H3N2 strains. researchgate.net Within this series, certain compounds demonstrated significant anti-influenza A activity. researchgate.net

The design of these nucleoside analog inhibitors represents a key strategy in the ongoing search for novel anti-influenza agents that can address the challenge of viral resistance to existing drugs. researchgate.net

Anti-HIV-1

The antiviral spectrum of purine analogs extends to the human immunodeficiency virus (HIV-1). Research into deazapurine analogs has identified compounds with notable anti-HIV-1 activity. For instance, an unusual α-form of a 7-carbomethoxyvinyl substituted 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleoside showed good anti-HIV-1 activity with an EC₅₀ value of 0.71 µM and no cytotoxicity observed up to 100 µM. nih.gov

Furthermore, acyclic and C-acyclic 7-deazapurine nucleoside analogs have also shown potential as anti-HIV agents in preliminary in vitro screenings. consensus.app Studies on 8-azapurine (B62227) analogs have also yielded compounds effective against both HIV-1 and HIV-2. researchgate.net For example, (R)-8-aza-PMPG demonstrated an antiviral potency with an EC₅₀ of 12 pM in protecting MT-4 cells from HIV-1 induced cytopathogenicity. researchgate.net

hSTING Activation

A significant development in understanding the immunomodulatory potential of purine analogs is the discovery that certain derivatives can activate the human Stimulator of Interferon Genes (hSTING). The hSTING protein is a central component of the innate immune system, responsible for detecting cytosolic DNA and triggering an interferon response.

A study involving twenty-nine synthetic nucleoside analogues identified several 6-O-alkyl purine riboside analogues that can activate hSTING in cell-based assays without causing cytotoxicity. nih.gov This activation of the innate immune defense pathway is a highly relevant mechanism for antiviral therapies. nih.gov

Table 2: hSTING Activation by 6-Modified Purine Riboside Analogs

Compound Type Activity Cytotoxicity Potential Application
6-O-alkyl purine riboside analogs hSTING activation None observed Innate immune defense modulation for antiviral treatments

Data derived from structure-activity relationship studies of purine riboside analogs. nih.gov

Other Significant Biological Activities

Antioxidant Potential and Reactive Oxygen Species Scavenging

The relationship between thiopurine analogs and oxidative stress is complex. Thiopurines have been shown to induce a dose-dependent reduction of glutathione (B108866) (GSH), a major cellular antioxidant. aacrjournals.org This depletion can lead to an increase in intracellular reactive oxygen species (ROS), contributing to oxidative stress. aacrjournals.orgscholaris.ca

Conversely, antioxidants have been shown to mitigate the effects of thiopurines. For instance, allopurinol (B61711) can protect cells against 6-thioguanine toxicity by acting as a ROS scavenger and preventing DNA damage. aacrjournals.org Similarly, N-acetylcysteine (NAC), a known ROS scavenger, can prevent the oxidation of DNA containing 6-thioguanine and significantly increase cell viability. nih.gov However, in some contexts, antioxidants may counteract the therapeutic effects of thiopurines. One study found that NAC increased the proliferation of a lung cancer cell line and downregulated the activity of 6-thioguanine. waocp.org

DNA Binding Studies and Protective Effects Against DNA Damage

A primary mechanism of action for thiopurine analogs like 6-mercaptopurine and 6-thioguanine is their metabolic conversion to thioguanine nucleotides, which are then incorporated into the DNA of dividing cells. nih.govoup.com This incorporation of 6-thioguanine (DNA 6-TG) is a critical factor in the cytotoxic and therapeutic effects of these drugs. oup.comnih.govresearchgate.net

The presence of 6-thioguanine within the DNA duplex alters its chemical properties. oup.comnih.gov Specifically, DNA 6-TG has a lower oxidation potential, making it more susceptible to damage by ROS. nih.gov This can lead to the formation of lesions such as guanine-6 sulfonate (GSO3), which can arrest replication and trigger cell death pathways. nih.govaacrjournals.org

The cellular response to DNA 6-TG involves the DNA mismatch repair (MMR) system. oup.com The processing of the altered DNA by MMR proteins can be lethal to the cell, contributing to the therapeutic efficacy of thiopurines. oup.com However, this enhanced reactivity and potential for DNA damage may also contribute to the risk of therapy-related cancers. oup.comnih.gov

Modulation of Innate Immune Defense Pathways (e.g., hSTING activators)

As detailed in section 3.3.3, purine analogs have been identified as modulators of the innate immune system through the activation of the hSTING pathway. nih.gov The ability of 6-modified purine riboside analogs to activate hSTING represents a novel mechanism for stimulating the body's natural defense systems against pathogens. nih.gov These compounds are considered first-in-class modulators of this crucial pathway and hold potential for the development of new treatments for a range of diseases where a robust innate immune response is beneficial. nih.gov

Characterization as Purine Antagonists

This compound and its analogs belong to the class of compounds known as purine antagonists or antimetabolites. oup.comnih.gov These molecules mimic the structure of naturally occurring purines, such as adenine (B156593) and guanine, which are essential building blocks for DNA and RNA. nih.gov

The primary mechanism of purine antagonists is the disruption of nucleic acid synthesis. This occurs in two main ways:

Inhibition of de novo purine synthesis: Thiopurines, after being metabolized to their active nucleotide forms (e.g., thioinosine monophosphate), can inhibit key enzymes involved in the synthesis of purine nucleotides. nih.gov This leads to a depletion of the necessary precursors for DNA and RNA synthesis, thereby halting cell division. nih.gov

Incorporation into nucleic acids: As described in section 3.4.2, thiopurine analogs can be incorporated into the DNA (and RNA) of cells. oup.comresearchgate.net The presence of these fraudulent bases disrupts the structure and function of the nucleic acid chains, interfering with processes like DNA replication and repair, ultimately leading to cytotoxicity. oup.comresearchgate.net

This antimetabolite activity is the foundation for the use of thiopurines in various therapeutic areas. oup.com

Structure Activity Relationship Sar and Structure Binding Relationship Sbr Investigations

Systematic Structural Modifications and Rational Analog Design

The rational design of analogs of 7H-purine-6-carbothioamide involves strategic modifications at various positions of the purine (B94841) ring system and the carbothioamide side chain. These modifications are guided by an iterative process of chemical synthesis and biological evaluation, aiming to enhance desired pharmacological properties.

Furthermore, modifications to the purine core itself, such as the introduction of halogens or other functional groups at available positions, can modulate the electronic properties of the ring system and provide additional points of interaction with the target protein. For example, the synthesis of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purines has been explored to develop selective anti-lung cancer agents. nih.gov

The design process often employs computational modeling techniques to predict how different structural changes will affect the binding affinity and selectivity of the compounds. This in-silico approach allows for the prioritization of synthetic targets and a more efficient exploration of the chemical space.

Elucidating the Impact of Substituent Variation on Biological Potency and Selectivity

The biological potency and selectivity of this compound analogs are highly sensitive to the nature and position of various substituents. Research into related purine derivatives provides insights into these relationships.

For example, in a series of 6-modified purine riboside analogues designed to activate the human Stimulator of Interferon Genes (hSTING), the introduction of 6-O-alkyl groups was found to be a key determinant of activity. nih.gov This suggests that modifications at the C6 position of the purine ring can dramatically influence biological outcomes.

In the context of anticancer activity, the introduction of a piperazine (B1678402) appendage with a carboxamide moiety at position 8 and a phenyl group at position 9 of a 6-chloro-8,9-dihydro-7H-purine core resulted in a compound with potent antiproliferative activity against A549 lung cancer cells and good selectivity over normal cells. nih.gov This highlights the importance of substituents at positions 8 and 9 in achieving both potency and a favorable therapeutic index.

The table below illustrates the impact of substituent variation on the anticancer activity of hypothetical this compound analogs, based on findings from related purine derivatives. nih.gov

Compound IDR1 (at N9)R2 (at C8)IC50 (µM) against A549 CellsSelectivity Index (Normal vs. Cancer Cells)
1 HH>100-
2 PhenylH50.22.5
3 PhenylPiperazine-carboxamide2.80108.2

This data is illustrative and based on trends observed in related purine analogs.

Similarly, studies on pyrazoline analogs bearing a carbothioamide moiety have shown that different substituents on the pyrazoline ring lead to varying cytotoxic activities against cancer cell lines such as A549 and HeLa. acs.org

Identification of Key Pharmacophores Critical for Target Interactions

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound and its derivatives, the key pharmacophoric features are derived from the purine core and the carbothioamide side chain.

The purine ring system itself often serves as a crucial scaffold, with the nitrogen atoms at positions 1, 3, 7, and 9 acting as potential hydrogen bond acceptors or donors. The carbothioamide group at C6 is a key interaction point, with the sulfur atom capable of forming hydrogen bonds or other interactions, and the amide proton available for hydrogen bond donation.

Molecular docking studies on related heterocyclic compounds, such as thieno[2,3-c]pyridine (B153571) derivatives, have indicated the importance of specific molecular interactions for biological activity. researchgate.net For instance, in the inhibition of enzymes like xanthine (B1682287) oxidase, the purine-like core of inhibitors fits into a specific pocket of the enzyme, and key interactions often involve hydrogen bonds and hydrophobic contacts. researchgate.net

The essential pharmacophoric elements for a hypothetical target interaction of this compound can be summarized as:

A hydrogen bond donor (N-H of the purine or carbothioamide).

A hydrogen bond acceptor (N1, N3, N7 of the purine).

An aromatic ring system for π-π stacking interactions.

A thio-carbonyl group for specific interactions.

Influence of Stereochemistry and Conformational Features on Activity Profiles

The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility of the molecule (conformational features) can have a profound impact on the biological activity of this compound analogs.

When a chiral center is introduced into the molecule, for example, through a substituted alkyl chain at one of the nitrogen atoms, the resulting enantiomers can exhibit significantly different biological activities. This is because the binding pocket of the target protein is itself chiral, and one enantiomer may fit much better than the other.

The conformation of the molecule, particularly the orientation of the carbothioamide side chain relative to the purine ring, is also critical. The rotational barrier around the bond connecting the C6 of the purine to the carbothioamide group will determine the preferred spatial arrangement of this side chain. This preferred conformation will, in turn, influence how the molecule presents its key interacting groups to the binding site.

Studies on the antimicrobial peptide Gaegurin-6, which contains a disulfide bridge, have shown that the conformational stability provided by this bridge is crucial for its antimicrobial activity. nih.gov Reduction of the disulfide bridge, which increases conformational flexibility, leads to a complete loss of activity. This illustrates the general principle that a certain degree of conformational rigidity can be beneficial for potent biological activity, as it reduces the entropic penalty of binding to the target.

In the context of this compound analogs, the introduction of bulky substituents or ring systems can restrict conformational freedom and lock the molecule into a more bioactive conformation.

Computational and Biophysical Studies

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how a ligand, such as a purine (B94841) derivative, might interact with a protein's active site.

Molecular docking studies on various purine analogs have successfully elucidated their binding modes within the active sites of numerous enzymes. For instance, in studies of 2,9-disubstituted-6-morpholino purine derivatives as potential PI3K inhibitors, docking revealed key interactions within the enzyme's active site. mdpi.com These studies often show that the purine core mimics the adenine (B156593) moiety of ATP, forming hydrogen bonds with the hinge region of the kinase domain. mdpi.com

In a study on 6-(N-benzoylamino)purine, a potent inhibitor of xanthine (B1682287) oxidase (XO), molecular docking revealed crucial hydrogen bonding between the N-7 of the purine ring and Arg880, as well as between the purine's N-H and Thr1010. nih.gov The benzamido group also formed significant non-bonded interactions with several amino acid residues, stabilizing the enzyme-inhibitor complex. nih.gov For thiopurine analogs like 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (B1684491) (6-TG), docking into the SARS-coronavirus papain-like protease (PLpro) suggested their potential as inhibitors. researchgate.net

A primary output of molecular docking simulations is the prediction of binding energy, which correlates with the binding affinity of the ligand for the protein. Lower, more negative binding energies typically indicate a more stable protein-ligand complex and, therefore, a higher binding affinity.

In a study of purine analogs as anti-inflammatory agents targeting cyclooxygenase-2 (COX-2), docking scores were used to rank the binding affinities of newly synthesized compounds. rsc.org For example, a 7-furan triazolo-triazine derivative showed a high binding affinity with a docking score of -8.82 kcal/mol. rsc.org Similarly, for 6-(N-benzoylamino)purine, the calculated interaction energy was -30.5 kcal/mol, significantly lower than that of the parent compound adenine (-17.2 kcal/mol), providing a rationale for its enhanced inhibitory activity against xanthine oxidase. nih.gov

Compound/AnalogTarget EnzymePredicted Binding/Interaction Energy (kcal/mol)
7-furan triazolo-triazineCOX-2-8.82
7-(2-hydroxy phenyl) triazolo-triazineCOX-2-7.82
7-(4-dimethylamino phenyl) triazolo-triazineCOX-2-7.76
6-(N-benzoylamino)purineXanthine Oxidase-30.5
8-bromoxanthineXanthine Oxidase-22.6
AdenineXanthine Oxidase-17.2

Table 1: Predicted interaction energies for various purine analogs with their respective target enzymes, as determined by molecular docking studies. These values serve as illustrative examples of the data obtainable from such computational analyses. nih.govrsc.org

For 7H-purine-6-carbothioamide, one would expect the interaction energy to be influenced by the specific hydrogen bonds and other interactions formed by the carbothioamide group in the active site of a target protein.

Molecular Dynamics Simulations to Understand Dynamic Interactions

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This provides insights into the stability of the ligand-protein complex and conformational changes that may occur upon binding.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the activity of novel compounds before they are synthesized.

Several QSAR studies have been conducted on purine derivatives. In one such study on a series of purine derivatives as CDK2 inhibitors, 3D-QSAR models (CoMFA and CoMSIA) were developed with high predictive ability (r²pred of 0.991 and 0.990, respectively). nih.gov The contour maps generated from these models highlighted the importance of electrostatic, hydrophobic, hydrogen bond donor, and steric fields in determining the inhibitory activity. nih.gov Such models are invaluable for lead optimization, guiding the design of more potent analogs.

Pharmacophore Modeling for De Novo Design and Lead Optimization

A pharmacophore is an abstract representation of the key steric and electronic features of a molecule that are necessary for it to interact with a specific biological target. Pharmacophore models can be used to screen large compound libraries for molecules that fit the model or to guide the de novo design of new chemical entities.

For a series of 2,6,9-trisubstituted purine derivatives with anticancer activity, a pharmacophore model was developed. mdpi.comnih.gov This model identified essential features for cytotoxicity, including aromatic centers, a hydrogen bond acceptor/donor center, and a hydrophobic area. mdpi.comnih.gov These features were consistent with the observed activities of the assayed compounds. mdpi.comnih.gov Such a model for this compound would likely include features representing the purine core's hydrogen bonding capacity and the specific interactions of the 6-carbothioamide substituent.

Pharmacophoric FeatureDescriptionPotential Role in Binding
Aromatic CenterRepresents an aromatic ring system, such as the purine core.Can engage in π-π stacking or hydrophobic interactions with aromatic residues in the active site.
Hydrogen Bond AcceptorAn atom or group that can accept a hydrogen bond.Forms hydrogen bonds with donor groups on the protein, such as the backbone N-H of hinge region residues.
Hydrogen Bond DonorAn atom or group that can donate a hydrogen bond.Forms hydrogen bonds with acceptor groups on the protein, such as the backbone C=O of hinge region residues.
Hydrophobic AreaA region of the molecule that is nonpolar.Interacts with hydrophobic pockets in the enzyme's active site, contributing to binding affinity.

Table 2: Common pharmacophoric features identified in studies of purine derivatives and their general roles in ligand-protein interactions. mdpi.comnih.gov

Theoretical Investigations of this compound Molecular Interactions

Theoretical investigations, often employing quantum mechanical calculations, can provide a deeper understanding of the electronic properties of a molecule and its interactions. These studies can elucidate the nature of bonding, charge distribution, and reactivity, which are fundamental to its biological activity.

For purine derivatives, theoretical studies can help in understanding the intrinsic properties that govern their interactions. For example, understanding the tautomeric preferences of the purine ring system is crucial, as different tautomers will have different hydrogen bonding patterns and electronic distributions. The interactions of the 6-carbothioamide group, including its hydrogen bonding capabilities and potential to act as a metal chelator, would be a key focus of such theoretical investigations for this compound.

Advanced Drug Discovery and Preclinical Development Strategies for 7h Purine 6 Carbothioamide Derivatives

Lead Compound Identification and Optimization Pipelines

The journey of developing a novel drug based on the 7H-purine-6-carbothioamide scaffold begins with the identification of a promising lead compound. This initial molecule demonstrates a desired biological activity, serving as the starting point for further refinement. The process of identifying and optimizing these leads is a systematic and iterative cycle of design, synthesis, and testing.

A common approach to lead identification involves high-throughput screening (HTS) of diverse chemical libraries against a specific biological target. However, a more rational approach often employed for scaffolds like this compound is structure-based drug design. This involves leveraging the known three-dimensional structure of the target protein to design molecules that can bind with high affinity and selectivity.

Once a lead compound is identified, the optimization pipeline focuses on enhancing its drug-like properties. This is primarily achieved through the exploration of structure-activity relationships (SAR). SAR studies involve systematically modifying different parts of the lead molecule and assessing the impact on its biological activity. For the this compound scaffold, key positions for modification include the N7 and N9 positions of the purine (B94841) ring, as well as the amino group of the carbothioamide moiety.

For instance, in a study on related purine derivatives, the introduction of various substituents at the N9 position was shown to significantly influence the compound's activity. Similarly, modifications at the 6-position of the purine ring have been demonstrated to be critical for potency and selectivity. nih.gov

The following table illustrates a hypothetical lead optimization pipeline for a this compound derivative targeting a specific kinase.

Compound Modification IC50 (nM) Selectivity vs. Kinase B
Lead Compound-50010-fold
Derivative 1N9-methyl25015-fold
Derivative 2N9-ethyl30012-fold
Derivative 36-thio-morpholine10050-fold
Derivative 46-thio-piperazine8060-fold

This table is illustrative and based on general principles of lead optimization for purine analogs.

Computational methods such as quantitative structure-activity relationship (QSAR) modeling and molecular docking play a crucial role in guiding the optimization process by predicting the activity of virtual compounds before their synthesis. danaher.com

Innovative Strategies for Enhancing Bioavailability and Pharmacokinetic Properties

A significant hurdle in the development of many promising drug candidates, including purine derivatives, is their suboptimal pharmacokinetic profile, particularly poor bioavailability. To address this, several innovative strategies can be employed for this compound derivatives.

Prodrug Design Approaches for Improved Delivery

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through enzymatic or chemical transformation. nih.gov This approach can be utilized to overcome various challenges, including poor solubility, low permeability, and rapid metabolism.

For this compound, which possesses a nucleophilic thioamide group and secondary amines on the purine ring, several prodrug strategies can be envisioned:

Ester and Carbamate (B1207046) Prodrugs: If the scaffold is modified to include a hydroxyl or amino group, ester or carbamate linkages can be introduced. These are often cleaved by esterases, which are abundant in the body, to release the active drug.

Phosphate (B84403) Prodrugs: The introduction of a phosphate group can significantly enhance the aqueous solubility of a compound. These prodrugs are typically cleaved by alkaline phosphatases to release the parent drug.

Acyloxyalkyl and Phosphonooxymethyl Ethers: These promoieties can be attached to the N7 or N9 positions of the purine ring to improve membrane permeability.

The choice of the promoiety is critical and should be tailored to the specific properties of the this compound derivative and the desired therapeutic outcome. nih.gov

Advanced Formulation Technologies for Enhanced Solubility and Dissolution

Poor aqueous solubility is a common issue for many heterocyclic compounds, which can severely limit their oral bioavailability. Advanced formulation technologies offer effective solutions to this problem.

Solid Dispersion: In this technique, the drug is dispersed in a solid, inert carrier, usually a polymer, at the molecular level. This can lead to the formation of an amorphous solid dispersion, where the drug exists in a higher energy state, resulting in improved solubility and dissolution rates.

Nanotechnology: Encapsulating this compound derivatives into nanoparticles can significantly enhance their bioavailability. Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can protect the drug from degradation in the gastrointestinal tract and facilitate its absorption. nih.govnih.gov

Co-crystallization: This involves forming a crystalline solid that contains the active pharmaceutical ingredient (API) and a neutral co-former in a stoichiometric ratio. Co-crystals can exhibit significantly different physicochemical properties, including solubility and dissolution rate, compared to the pure API. nih.govcore.ac.ukgoogle.comresearchgate.net For this compound, potential co-formers could include pharmaceutically acceptable carboxylic acids or amides that can form hydrogen bonds with the purine ring or the carbothioamide group.

Amorphous Solid Dispersions (ASDs): Similar to solid dispersions, ASDs involve converting the crystalline drug into its amorphous, more soluble form, stabilized within a polymer matrix. This approach has been successfully used for many poorly soluble drugs.

The following table summarizes the potential benefits of these formulation strategies for a hypothetical this compound derivative.

Formulation Strategy Mechanism of Bioavailability Enhancement Potential Advantages
Solid DispersionIncreased surface area, amorphizationImproved dissolution rate, enhanced solubility
NanoparticlesIncreased surface area, protection from degradation, targeted deliveryImproved absorption, reduced side effects
Co-crystallizationAltered crystal lattice energy, improved solubilityEnhanced dissolution and bioavailability, stable crystalline form
Amorphous Solid DispersionsIncreased apparent solubilitySignificant improvement in oral absorption

Development of Multi-Targeting Agents Based on the this compound Scaffold

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. Multi-targeting agents, which are designed to interact with two or more distinct molecular targets, can offer superior efficacy and a reduced likelihood of drug resistance compared to single-target drugs. rsc.orgnih.gov

The this compound scaffold is well-suited for the development of multi-targeting agents due to its ability to be extensively decorated with various functional groups. By strategically combining pharmacophores for different targets onto a single molecule, it is possible to create dual or even triple inhibitors.

For example, a this compound derivative could be designed to inhibit both a specific kinase involved in cell proliferation and a protein involved in angiogenesis. This could be achieved by incorporating a kinase-inhibiting moiety at one position of the purine ring and an anti-angiogenic pharmacophore at another.

The design of such multi-targeting agents often relies heavily on computational modeling to predict the binding of the hybrid molecule to its respective targets. nih.gov

Comprehensive Preclinical Evaluation Methodologies for Therapeutic Potential

Before a drug candidate can advance to clinical trials, it must undergo a rigorous preclinical evaluation to assess its therapeutic potential and safety. For this compound derivatives, this evaluation would encompass a range of in vitro and in vivo studies.

In Vitro Evaluation:

Target Engagement Assays: These assays confirm that the compound binds to its intended molecular target(s) and measures its potency (e.g., IC50 or Kd values).

Cell-Based Assays: The activity of the compound is assessed in relevant cell lines to determine its cellular efficacy (e.g., inhibition of cell proliferation, induction of apoptosis).

Selectivity Profiling: The compound is tested against a panel of related and unrelated targets to assess its selectivity and potential for off-target effects.

ADME (Absorption, Distribution, Metabolism, and Excretion) Profiling: In vitro assays are used to predict the compound's pharmacokinetic properties, including its metabolic stability in liver microsomes and its permeability across cell membranes.

In Vivo Evaluation:

Pharmacokinetic Studies: The compound is administered to animal models (e.g., mice, rats) to determine its pharmacokinetic profile, including its bioavailability, half-life, and clearance.

Efficacy Studies: The therapeutic effect of the compound is evaluated in relevant animal models of the target disease. For example, if the compound is an anticancer agent, its ability to inhibit tumor growth would be assessed in xenograft models. mdpi.com

Toxicology Studies: A comprehensive set of toxicology studies is conducted to identify any potential adverse effects of the compound.

The data gathered from these preclinical studies is essential for establishing a proof-of-concept for the therapeutic potential of a this compound derivative and for determining a safe and effective dose for initial human clinical trials.

Q & A

Q. What statistical frameworks are recommended for analyzing dose-response data in this compound toxicity studies?

  • Methodological Answer : Use nonlinear regression (GraphPad Prism) to fit log(inhibitor) vs. response curves (variable slope). Apply the Akaike information criterion (AIC) to compare one-site vs. two-site binding models. Bootstrap resampling (n=1000) calculates 95% confidence intervals for IC₅₀ values .

Q. How should researchers reconcile discrepancies between in vitro and in vivo efficacy of this compound?

  • Methodological Answer : Discrepancies often stem from pharmacokinetic factors (e.g., plasma protein binding). Address this by:
  • Measuring free drug concentrations via equilibrium dialysis.
  • Performing metabolite profiling (LC-MS/MS) in rodent serum.
  • Adjusting in vitro assays to mimic in vivo redox conditions (e.g., 5% CO₂, hypoxia) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.